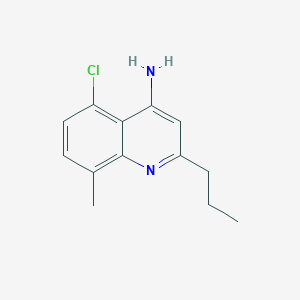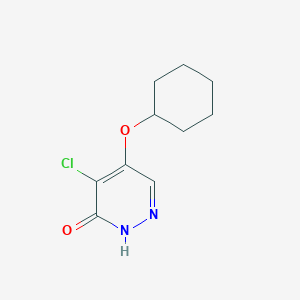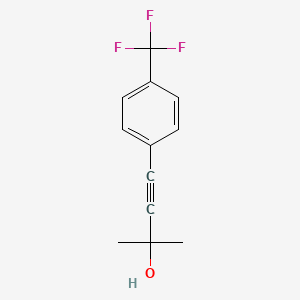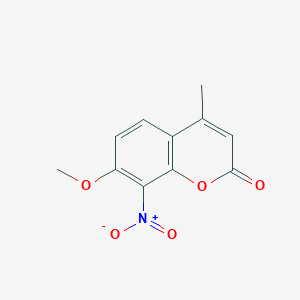![molecular formula C11H14N4O2 B11875861 9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one CAS No. 6975-27-5](/img/structure/B11875861.png)
9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a hydroxycyclohexyl group attached to the purine ring system. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and purine derivatives.
Formation of Hydroxycyclohexyl Intermediate: Cyclohexanone is subjected to a reduction reaction to form the corresponding hydroxycyclohexyl intermediate. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reaction: The hydroxycyclohexyl intermediate is then coupled with a purine derivative through a nucleophilic substitution reaction. This step typically requires the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain 9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different hydroxy derivatives. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: The purine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketone or aldehyde derivatives.
Reduction: Different hydroxy derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine ring system.
Inosine: A purine nucleoside that shares structural similarities with 9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one.
Uniqueness
9-((1R,2R)-2-Hydroxycyclohexyl)-3H-purin-6(9H)-one is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
6975-27-5 |
|---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
9-[(1R,2R)-2-hydroxycyclohexyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N4O2/c16-8-4-2-1-3-7(8)15-6-14-9-10(15)12-5-13-11(9)17/h5-8,16H,1-4H2,(H,12,13,17)/t7-,8-/m1/s1 |
InChI Key |
MRUIYTLBMWPOQV-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2C=NC3=C2N=CNC3=O)O |
Canonical SMILES |
C1CCC(C(C1)N2C=NC3=C2N=CNC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)

![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)


![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)




![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)
